molecular formula C5H4BrClN2O B1383033 4-Bromo-5-methyl-1H-pyrazole-3-carbonyl chloride CAS No. 1858240-13-7

4-Bromo-5-methyl-1H-pyrazole-3-carbonyl chloride

Cat. No. B1383033
CAS RN: 1858240-13-7
M. Wt: 223.45 g/mol
InChI Key: KLRCGTPUNPUECA-UHFFFAOYSA-N
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Description

“4-Bromo-5-methyl-1H-pyrazole-3-carbonyl chloride” is a chemical compound. It is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .


Molecular Structure Analysis

The molecular structure of pyrazole consists of a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .

Scientific Research Applications

Synthesis of Bioactive Molecules

Pyrazole derivatives are pivotal in synthesizing a wide range of bioactive molecules. The presence of the bromo and carbonyl chloride groups in 4-Bromo-5-methyl-1H-pyrazole-3-carbonyl chloride makes it a valuable intermediate for constructing molecules with potential biological activities, such as antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Development of Agricultural Chemicals

In agriculture, pyrazole derivatives serve as core structures for developing herbicides, insecticides, and fungicides. The reactivity of the bromo group allows for further functionalization, leading to compounds that can selectively target and control agricultural pests .

Material Science Applications

The structural properties of pyrazoles contribute to material science, particularly in creating polymers and coatings with specific characteristics. The compound’s ability to act as a building block for more complex structures is crucial in developing new materials with desired properties .

Photophysical Research

Pyrazole derivatives exhibit exceptional photophysical properties, making them suitable for research in optoelectronics, such as light-emitting diodes (LEDs) and photovoltaic cells. The compound can be used to synthesize materials that respond to light in various ways, which is essential for advancing this field .

Pharmaceutical Industry

In the pharmaceutical industry, 4-Bromo-5-methyl-1H-pyrazole-3-carbonyl chloride can be used to synthesize various pharmacologically active compounds. Its reactive sites are amenable to coupling with other pharmacophores, leading to the creation of new drugs .

Organic Synthesis Methodology

This compound is also significant in organic synthesis, serving as a precursor for various organic reactions. It can be used to introduce pyrazole moieties into larger molecules, which is a common requirement in synthetic chemistry .

Catalysis

The pyrazole ring can act as a ligand in catalysis, forming complexes with metals that are used in catalytic processes. This application is vital for reactions requiring high specificity and efficiency .

Chemical Sensors

Due to its structural features, 4-Bromo-5-methyl-1H-pyrazole-3-carbonyl chloride can be utilized in the design of chemical sensors. These sensors can detect the presence of various substances based on changes in the electrical or optical properties of the pyrazole-containing material .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

4-bromo-5-methyl-1H-pyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2O/c1-2-3(6)4(5(7)10)9-8-2/h1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRCGTPUNPUECA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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